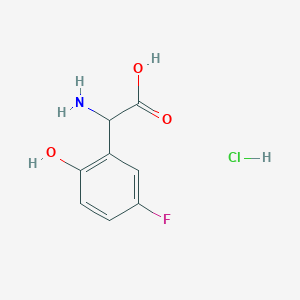
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 2089388-98-5 . It has a molecular weight of 221.62 and its IUPAC name is ®-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m1./s1 . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine, hydroxyl, and amino groups, as well as the carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenger Activity
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride and related compounds have been studied for their potential as antioxidants and radical scavengers. For instance, 5-Aminosalicylate (5-ASA), a phenolic compound with a similar structure, has been found to exhibit potent radical scavenger activity and significant inhibition of lipid peroxidation, suggesting its role as an antioxidant of chain-breaking type (Dinis, Maderia, & Almeida, 1994).
Synthesis and Anticancer Activity
Research has explored the synthesis of derivatives of this compound for potential anticancer activity. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid has been investigated for its anticancer activity in vitro, highlighting the potential of such compounds in cancer treatment (Liu Ying-xiang, 2007).
Histochemical Applications
Compounds like this compound have been utilized in histochemical applications. Acid catalysis of formaldehyde condensation reactions, which involve similar compounds, has been used for sensitive histochemical demonstration of tryptamines and phenylethylamines (Björklund & Stenevi, 1970).
Enzymatic Degradation and Drug Delivery
The development of L-amino acid-based hydroxyl functionalized biodegradable amphiphilic polyesters, which may include compounds similar to this compound, has been researched for drug delivery capabilities to cancer cells. These polyesters have been explored as intracellular enzyme-biodegradable scaffolds for delivering anticancer drugs and fluorophores to cancer cells (Saxena & Jayakannan, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKCJAIPIAOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

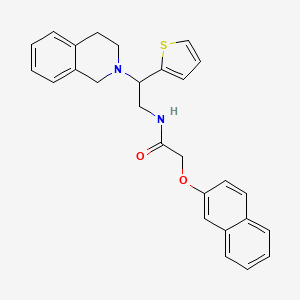
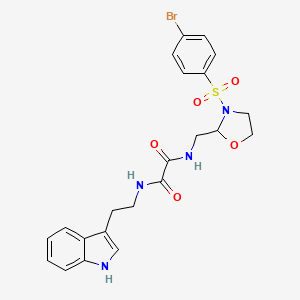
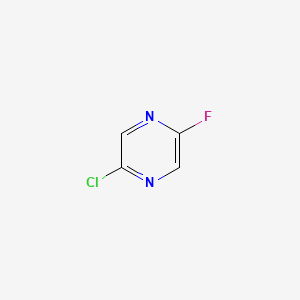
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
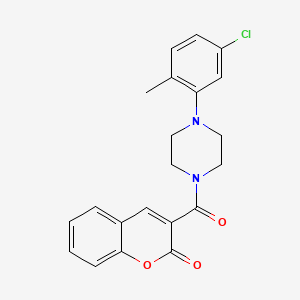
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)